2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
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Overview
Description
The compound appears to be a complex organic molecule, likely used in scientific research1. However, the specific details about its use and applications are not readily available.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources.Scientific Research Applications
Radiosynthesis for PET Imaging
Compounds structurally related to thieno[3,2-d]pyrimidin-2-yl derivatives have been utilized in the radiosynthesis of selective radioligands for imaging translocator protein (18 kDa) with positron emission tomography (PET), showcasing their potential in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).
Dual Inhibition in Cancer Therapy
Another study highlighted the synthesis of thieno[2,3-d]pyrimidine derivatives as potential dual inhibitors for thymidylate synthase and dihydrofolate reductase, indicating their promise in cancer therapy due to their potent inhibitory activities (Gangjee et al., 2008).
Molecular Structure and Docking Studies
Research on molecules with thieno[3,2-d]pyrimidine structures has also included quantum chemical insight into their molecular structure, natural bond orbital analysis, and molecular docking, particularly for antiviral properties against SARS-CoV-2, demonstrating the application in the design of antiviral drugs (Mary et al., 2020).
Crystal Structure Analysis
The crystal structures of molecules containing diaminopyrimidin-2-yl sulfanyl acetamide have been investigated, providing foundational knowledge on molecular conformations and interactions that could inform drug design and synthesis strategies (Subasri et al., 2017).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the search results.
Future Directions
The future directions or potential applications of this compound are not specified in the available resources.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a detailed analysis, please refer to specific scientific literature or databases dedicated to chemical compounds.
properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-13-8-14(2)10-17(9-13)26-21(28)20-18(6-7-29-20)25-22(26)30-12-19(27)24-16-5-3-4-15(23)11-16/h3-11H,12H2,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCJGFIGLQJDFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide |
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